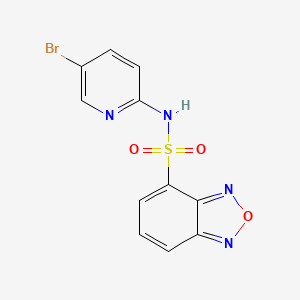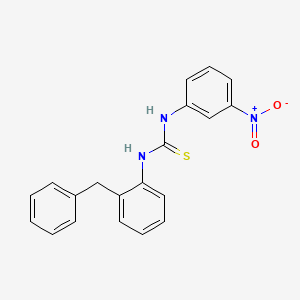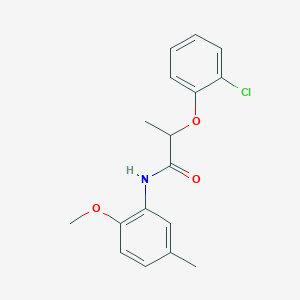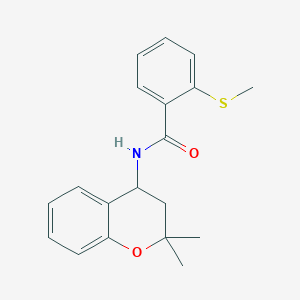![molecular formula C17H20N2OS B4737212 N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737212.png)
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
描述
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first discovered in the early 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.
作用机制
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to activate the production of cytokines, which are small proteins that play a role in the immune response. This activation of the immune system is thought to lead to the destruction of tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its immune-activating properties, DMXAA has been shown to induce the production of reactive oxygen species, which can lead to DNA damage and cell death. DMXAA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
DMXAA has a number of advantages as a potential anti-cancer agent. It has been shown to be effective against a variety of cancer types and has been shown to enhance the efficacy of other cancer treatments. However, there are also limitations to its use. DMXAA has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, the exact mechanism of action of DMXAA is not fully understood, which can make it difficult to predict its effects in different cancer types.
未来方向
There are a number of future directions for research on DMXAA. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of DMXAA, which could lead to the development of new cancer treatments. Additionally, there is interest in the development of new formulations of DMXAA that could improve its efficacy and reduce its toxicity. Overall, DMXAA remains an important area of research in the field of cancer treatment.
科学研究应用
DMXAA has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of other cancer treatments, including chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-10-7-8-14(11(2)9-10)15-12(3)21-17(18-15)19-16(20)13-5-4-6-13/h7-9,13H,4-6H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTISVUIYZQFCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)C3CCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737134.png)
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4737135.png)
![ethyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4737138.png)



![5-[(5-bromo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4737154.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737172.png)

![methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4737185.png)

![8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4737197.png)

![N-isobutyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4737224.png)